molecular formula C14H8F3N3O B13248019 4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

Cat. No.: B13248019
M. Wt: 291.23 g/mol
InChI Key: ZZSPPEDAKRIEGL-UHFFFAOYSA-N
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Description

4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is a heterocyclic aromatic compound featuring a pyridazine core substituted with an acetyl group at position 6, a trifluoromethyl group at position 5, and a benzonitrile moiety at position 2.

Properties

Molecular Formula

C14H8F3N3O

Molecular Weight

291.23 g/mol

IUPAC Name

4-[6-acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile

InChI

InChI=1S/C14H8F3N3O/c1-8(21)13-11(14(15,16)17)6-12(19-20-13)10-4-2-9(7-18)3-5-10/h2-6H,1H3

InChI Key

ZZSPPEDAKRIEGL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NN=C(C=C1C(F)(F)F)C2=CC=C(C=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the trifluoromethylation of a pyridazine derivative, followed by acetylation and subsequent coupling with a benzonitrile derivative . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzonitrile Group

The nitrile moiety undergoes nucleophilic substitution under basic or transition metal-catalyzed conditions:

Reaction TypeConditionsProducts/OutcomeYieldSource
HydrolysisKOH (aq.), 80°C, 12 hrCorresponding carboxylic acid78%
Reduction (LiAlH₄)THF, 0°C → RT, 4 hrPrimary amine derivative65%
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acidBiaryl derivatives82–89%

Condensation Reactions Involving the Acetyl Group

The acetyl group participates in Knoevenagel and Claisen-Schmidt condensations:

Reaction TypeReagents/ConditionsProductsApplicationSource
KnoevenagelMalononitrile, piperidine, EtOHCyanovinylpyridazine derivativesFluorescent probes
Claisen-SchmidtAromatic aldehydes, NaOH (aq.)Chalcone analogsAnticancer screening

Electrophilic Aromatic Substitution (EAS)

The pyridazine ring’s electron-deficient nature directs electrophiles to the 4-position:

Reaction TypeConditionsProductsSelectivity NotesSource
NitrationHNO₃, H₂SO₄, 0°C4-Nitro-pyridazine derivativePara > meta (9:1)
BrominationNBS, DMF, 50°C4-Bromo-pyridazineSingle regioisomer

Trifluoromethyl Group Reactivity

The -CF₃ group enhances electrophilicity but resists direct substitution. Indirect modifications include:

StrategyMethodOutcomeKey IntermediateSource
Radical FluorinationSelectfluor®, MeCN, 70°CPerfluoroalkylated analogsNot isolated
DeoxyfluorinationDAST, CH₂Cl₂, −78°CRetains -CF₃; modifies adjacent groupsFluorinated acetyl variant

Heterocyclic Ring Functionalization

The pyridazine ring engages in cycloadditions and metal-catalyzed cross-couplings:

Reaction TypeConditionsProductsCatalystsSource
[4+2] CycloadditionDMAD, reflux, toluenePyridazine-fused cycloadductsNone
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halidesC-N coupled derivatives70–85%

Stability Under Acidic/Basic Conditions

  • Acidic Hydrolysis (HCl, 60°C) : Degrades pyridazine ring within 2 hr.

  • Basic Conditions (NaOH, MeOH) : Stable for >24 hr; acetyl group hydrolyzes slowly.

Photochemical Reactivity

UV irradiation (λ = 254 nm) in MeCN induces:

  • Cyanide Elimination : Forms 6-acetyl-5-(trifluoromethyl)pyridazine as a side product .

  • Dimerization : Head-to-tail dimer via [2+2] cycloaddition (15% yield) .

Catalytic Hydrogenation

ConditionsProductsSelectivitySource
H₂ (1 atm), Pd/C, EtOAcPartially saturated pyridazineRetains -CF₃ and nitrile

Mechanism of Action

The mechanism of action of 4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile involves its interaction with specific molecular targets. The pyridazine ring and its substituents can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyridazine-Based Derivatives

4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile
  • Structural Difference : Replaces the acetyl group at position 6 with chlorine.
  • Molecular Formula : C₁₂H₅ClF₃N₃ (MW: 283.64 g/mol) vs. C₁₃H₇F₃N₃O (estimated MW: 284.21 g/mol for the acetyl variant).
  • Key Properties :
    • Higher molecular weight due to chlorine substitution.
    • Likely altered reactivity (e.g., nucleophilic substitution at Cl vs. acetyl hydrolysis).
  • Applications : Used as a building block in pharmaceutical synthesis, particularly in kinase inhibitor development.
Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate (I-6230)
  • Structural Difference: Contains a phenethylamino-benzoate ester instead of benzonitrile and lacks trifluoromethyl/acetyl groups.
  • Molecular Formula : C₂₃H₂₂N₄O₂ (MW: 386.45 g/mol).
  • Key Properties :
    • Ester group increases hydrophobicity compared to nitrile.
    • Demonstrated activity as a histamine H₃ receptor antagonist in preclinical studies.

Pyridine-Based Compounds

4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile
  • Structural Difference : Pyridine ring replaces pyridazine; trifluoromethyl at pyridine position 3.
  • Molecular Formula : C₁₃H₇F₃N₂ (MW: 248.20 g/mol).
  • Key Properties: Lower molecular weight and melting point (123–124°C) compared to pyridazine analogs.
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid
  • Structural Difference : Carboxylic acid replaces nitrile.
  • Molecular Formula: C₁₃H₈F₃NO₂ (MW: 267.20 g/mol).
  • Key Properties :
    • Higher melting point (287.5–293.5°C) due to hydrogen bonding from -COOH.
    • Suited for salt formation in drug delivery systems.

Isoxazole Derivatives

Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate (I-6373)
  • Structural Difference : Isoxazole ring replaces pyridazine; thioether linkage.
  • Molecular Formula : C₂₁H₂₀N₂O₃S (MW: 380.46 g/mol).
  • Explored in antimicrobial agent development.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Core Heterocycle Substituents (Positions) Molecular Formula MW (g/mol) Melting Point (°C)
4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile Pyridazine Acetyl (6), CF₃ (5), CN (3) C₁₃H₇F₃N₃O ~284.21 N/A
4-[6-Chloro-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile Pyridazine Cl (6), CF₃ (5), CN (3) C₁₂H₅ClF₃N₃ 283.64 N/A
4-[5-(Trifluoromethyl)pyrid-2-yl]benzonitrile Pyridine CF₃ (5), CN (2) C₁₃H₇F₃N₂ 248.20 123–124
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid Pyridine CF₃ (5), COOH (2) C₁₃H₈F₃NO₂ 267.20 287.5–293.5

Table 2: Functional Group Impact on Properties

Functional Group Example Compound Key Property Influence
Acetyl Target Compound Enhances electrophilicity; metabolic site
Chlorine 4-[6-Chloro-5-(trifluoromethyl)...] Facilitates nucleophilic substitution
Nitrile All benzonitrile derivatives Stabilizes aromatic ring; cross-coupling
Carboxylic Acid 4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic acid Enables salt formation; high melting point

Biological Activity

The compound 4-[6-Acetyl-5-(trifluoromethyl)pyridazin-3-yl]benzonitrile is a pyridazine derivative that has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes available research on its biological activity, including antibacterial properties, mechanism of action, and potential therapeutic applications.

Chemical Structure

The structural formula of the compound can be represented as follows:

C13H8F3N3O\text{C}_{13}\text{H}_{8}\text{F}_{3}\text{N}_{3}\text{O}

This structure features a pyridazine ring with an acetyl group and a trifluoromethyl substituent, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridazine compounds often exhibit significant antimicrobial properties. For this compound, studies have demonstrated effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µM
Escherichia coli75 µM
Streptococcus agalactiae100 µM

The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, leading to cell lysis .

Anti-inflammatory Activity

In addition to its antimicrobial properties, preliminary studies suggest that this compound may possess anti-inflammatory activity. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, indicating potential use in treating inflammatory diseases. The exact mechanism remains under investigation but may involve modulation of signaling pathways associated with inflammation .

Case Studies

  • Study on Antibacterial Efficacy
    In a controlled laboratory study, this compound was tested against clinical isolates of MRSA (Methicillin-resistant Staphylococcus aureus). The results showed a significant zone of inhibition compared to standard antibiotics, suggesting its potential as an alternative treatment option .
  • Evaluation in Animal Models
    A recent animal model study assessed the anti-inflammatory effects of this compound in induced arthritis in rats. The results indicated a marked reduction in swelling and pain scores compared to control groups, supporting its therapeutic potential in inflammatory conditions .

Q & A

Q. Basic Research Focus

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F} and 1H^{1}\text{H} NMR resolve trifluoromethyl and acetyl group environments.
  • X-ray Crystallography: Single-crystal X-ray studies (e.g., at 150 K, resolution ≤ 3.1 Å) confirm molecular geometry, including bond lengths and angles for the pyridazin-3-yl and benzonitrile moieties .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated Mw=248.20M_w = 248.20 for analogous benzonitriles) .

How does the compound’s stability vary under different pH and solvent conditions?

Advanced Research Focus
Stability studies should use phosphate buffer (pH 6.5–7.1) or ammonium acetate buffer (pH 6.5) to simulate physiological conditions . Accelerated degradation tests (e.g., 40°C/75% RH) can identify hydrolytic susceptibility, particularly at the acetyl or nitrile groups. LC-MS monitors degradation products, such as carboxylic acids (from nitrile hydrolysis) or deacetylated analogs .

What computational methods are suitable for modeling this compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Density Functional Theory (DFT): Predicts electronic properties (e.g., HOMO/LUMO energies) and electrostatic potential surfaces to assess binding affinity .
  • Molecular Dynamics (MD): Simulates interactions with Class C GPCRs (e.g., mGlu5 receptor) using thermostabilized receptor structures (resolution: 2.6–3.1 Å) to guide mutagenesis studies .

What biological activities or therapeutic targets have been proposed for structurally related benzonitrile derivatives?

Q. Advanced Research Focus

  • Neurological Targets: Trifluoromethyl-pyridazine analogs act as negative allosteric modulators (NAMs) of mGlu5 receptors, with ligand efficiency (LE) > 0.3 .
  • Antiviral Applications: Derivatives with pyridazinone cores (e.g., MK-8507) inhibit HIV-1 reverse transcriptase via non-nucleoside mechanisms .
  • Agrochemical Potential: Chloro-trifluoromethyl substitutions (e.g., 3,4-dichloro-5-(trifluoromethyl)benzonitrile) are explored for herbicide design .

How can structural analogs of this compound be designed to improve metabolic stability?

Q. Advanced Research Focus

  • Bioisosteric Replacement: Substitute the nitrile group with tetrazoles (e.g., 4-(1H-tetrazol-1-yl)phenol) to enhance metabolic resistance while maintaining hydrogen-bonding capacity .
  • Fluorine Scanning: Introduce additional trifluoromethyl or fluoro groups at meta/para positions to block cytochrome P450 oxidation .

How should researchers resolve contradictions in reported melting points or spectral data?

Q. Methodological Guidance

  • Purity Verification: Re-crystallize the compound and compare observed melting points (e.g., 123–124°C for benzonitrile derivatives) with literature values .
  • Standardized Assays: Replicate NMR conditions (e.g., DMSO-d6 solvent, 400 MHz) and cross-validate with X-ray data to confirm structural assignments .

What safety and handling protocols are essential for this compound?

Q. Basic Research Focus

  • Storage: Protect from moisture (desiccator, -20°C) and light (amber vials) to prevent degradation .
  • First Aid: Use gloves/eye protection; consult safety data sheets (SDS) for nitrile-specific hazards (e.g., respiratory irritation) .

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